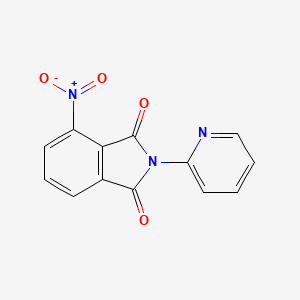![molecular formula C23H22F3N3 B5588631 4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, a versatile medicinally important scaffold with diverse pharmacological activities. Piperazine derivatives have been reported for their potential activity against various diseases, highlighting their importance in medicinal chemistry (Girase et al., 2020).
Synthesis Analysis
For the synthesis of similar compounds, various strategies have been developed, focusing on introducing functional groups that enhance the compound's medicinal properties. The discovery and development of novel series of derivatives as potential drug candidates have been a significant focus, with studies demonstrating excellent cytotoxic properties and tumor-selective toxicity (Hossain et al., 2020).
Molecular Structure Analysis
The molecular structure significantly impacts the biological activity of these compounds. Studies have shown that slight modifications in the substitution pattern on the piperazine nucleus can facilitate a recognizable difference in the medicinal potential of the resultant molecules (Rathi et al., 2016).
Chemical Reactions and Properties
Arylpiperazine derivatives, for example, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which have various receptor-related effects in humans and animals. This metabolic pathway highlights the chemical reactivity and interaction of these compounds with biological systems (Caccia, 2007).
Physical Properties Analysis
The physical properties, including solubility and crystal morphology, are crucial for the application of these compounds in organic electronics and potentially in drug formulation. A systematic study of N-alkylated derivatives showed specific trends in these properties, influencing their application potential (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with C- and N-nucleophiles, are fundamental for the synthesis of diverse derivatives with potential biological activities. The reactions of arylmethylidene derivatives of certain scaffolds with nucleophilic agents yield a wide range of compounds, demonstrating the versatility of these chemical structures in synthesizing bioactive molecules (Kamneva et al., 2018).
Aplicaciones Científicas De Investigación
Fluorescent Logic Gates
Research by Gauci and Magri (2022) involved the design and synthesis of compounds comprising a fluorophore, a piperazine receptor, and an aryl group, including structures similar to the query compound. These molecules serve as fluorescent logic gates, displaying reconfigurable logic by altering solvent polarity. Such molecules could probe cellular membranes and protein interfaces, highlighting a potential application in bioimaging and diagnostics Gauci & Magri, 2022.
Receptor Antagonists
Yoon et al. (2008) synthesized piperazine derivatives evaluated as 5-HT7 receptor antagonists, showcasing the chemical scaffold's utility in creating compounds targeting the serotonin receptor, which could have implications for treating neurological and psychiatric disorders Yoon et al., 2008.
Synthesis of Novel Compounds
Hussein et al. (2009) explored the reactions involving N-1-naphthyl-3-oxobutanamide with piperazine derivatives, leading to the synthesis of various heterocyclic compounds. This research underscores the chemical versatility of the piperazine group in synthesizing bi- or tricyclic annulated pyridine derivatives, potentially useful in developing new pharmacological agents Hussein et al., 2009.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3/c24-23(25,26)22-11-4-2-7-19(22)16-27-29-14-12-28(13-15-29)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUGPCEFUYALX-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(2-(trifluoromethyl)benzylidene)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)
![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)